
Viomycin trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Viomycin trihydrochloride is a tuberactinomycin antibiotic derived from the actinomycete Streptomyces puniceus. It was historically used to treat infections caused by Mycobacterium tuberculosis until it was replaced by the less toxic capreomycin . This compound binds to RNA in bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Viomycin trihydrochloride is synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its biosynthesis includes several open reading frames (ORFs) that encode proteins involved in the assembly and cyclization of the peptide . The NRPS pathway involves the condensation and cyclization of two molecules of L-2,3-diaminopropionate, two molecules of L-serine, and one molecule of (2S,3R)-capreomycidine .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces puniceus under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic .
Análisis De Reacciones Químicas
Types of Reactions: Viomycin trihydrochloride undergoes various chemical reactions, including coordination with metal ions, such as copper (II), which can enhance its reactivity against DNA . It also participates in acid-base reactions due to its peptide nature .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include metal ions like copper (II) and hydrogen peroxide. These reactions are typically carried out under physiological pH conditions .
Major Products Formed: The major products formed from reactions involving this compound include metal complexes and degraded DNA fragments .
Aplicaciones Científicas De Investigación
Viomycin trihydrochloride has a wide range of scientific research applications:
Chemistry: It is used in studies involving metal coordination and DNA degradation.
Biology: this compound is used to study ribosomal function and protein synthesis inhibition.
Medicine: It has been used in the treatment of multidrug-resistant tuberculosis.
Industry: The compound is utilized in the development of new antibiotics and antimicrobial agents.
Mecanismo De Acción
Viomycin trihydrochloride exerts its effects by binding to a site on the ribosome that lies at the interface between helix 44 of the small ribosomal subunit and helix 69 of the large ribosomal subunit . This binding stabilizes the tRNA in the A site in the pretranslocation state, thereby inhibiting protein synthesis . The molecular targets involved include 16S/23S rRNA (cytidine-2’-O)-methyltransferase TlyA .
Comparación Con Compuestos Similares
Viomycin trihydrochloride is part of the tuberactinomycin family, which includes other antibiotics such as capreomycin . Compared to capreomycin, this compound is less toxic but has similar mechanisms of action and targets . Other similar compounds include streptomycin and kanamycin, which also inhibit protein synthesis by binding to bacterial ribosomes .
Propiedades
Número CAS |
39750-31-7 |
|---|---|
Fórmula molecular |
C25H46Cl3N13O10 |
Peso molecular |
795.1 g/mol |
Nombre IUPAC |
(3S)-3,6-diamino-N-[(3S,6Z,9S,12S,15S)-3-[(4R,6S)-2-amino-6-hydroxy-1,4,5,6-tetrahydropyrimidin-4-yl]-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]hexanamide;trihydrochloride |
InChI |
InChI=1S/C25H43N13O10.3ClH/c26-3-1-2-10(27)4-16(41)32-12-6-30-23(47)18(11-5-17(42)37-24(28)36-11)38-20(44)13(7-31-25(29)48)33-21(45)14(8-39)35-22(46)15(9-40)34-19(12)43;;;/h7,10-12,14-15,17-18,39-40,42H,1-6,8-9,26-27H2,(H,30,47)(H,32,41)(H,33,45)(H,34,43)(H,35,46)(H,38,44)(H3,28,36,37)(H3,29,31,48);3*1H/b13-7-;;;/t10-,11+,12-,14-,15-,17-,18-;;;/m0.../s1 |
Clave InChI |
AVXDCWXBRLUSCG-JJEOMLORSA-N |
SMILES isomérico |
C1[C@@H](N=C(N[C@H]1O)N)[C@H]2C(=O)NC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N/C(=C\NC(=O)N)/C(=O)N2)CO)CO)NC(=O)C[C@H](CCCN)N.Cl.Cl.Cl |
SMILES canónico |
C1C(N=C(NC1O)N)C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CO)CO)NC(=O)CC(CCCN)N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-1,1'-(5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalene]-2,2'-diyl)bis(3-(3,5-bis(trifluoromethyl)phenyl)thiourea)](/img/structure/B12945826.png)
![5-Benzyl-1-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12945831.png)
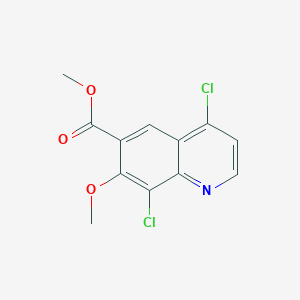
![2-((5-Amino-1H-benzo[d]imidazol-2-yl)thio)ethyl acetate](/img/structure/B12945843.png)
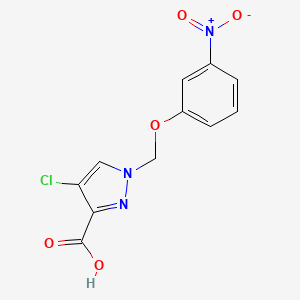
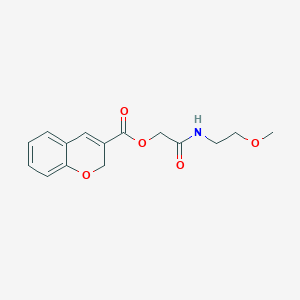
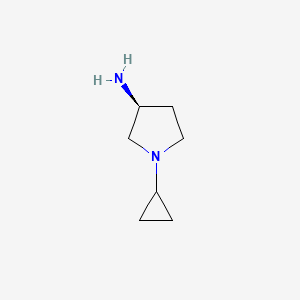
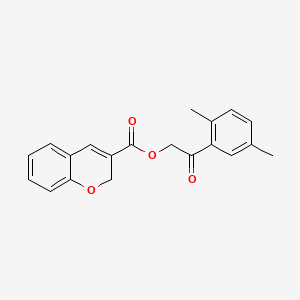
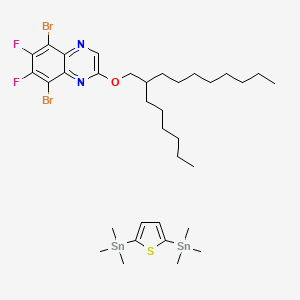
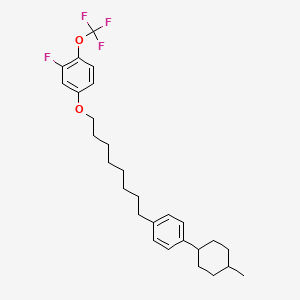
![Methyl 3-oxa-7-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B12945875.png)

![4-[(1-Benzothiophen-3-yl)methoxy]-3-butyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12945894.png)

